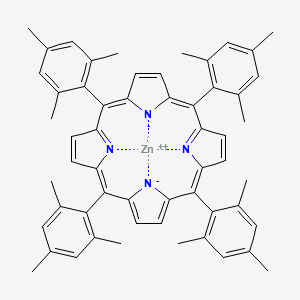
zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide: is a complex compound that belongs to the family of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is known for its unique structure, which includes a zinc ion coordinated to the nitrogen atoms of the porphyrin ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin with a zinc salt, such as zinc acetate or zinc chloride, under reflux conditions. The reaction is usually carried out in a solvent like chloroform or dichloromethane, and the product is purified by recrystallization .
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the zinc ion can be oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the zinc ion is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the zinc ion are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligands like pyridine and imidazole can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(II) oxide, while reduction could produce zinc metal. Substitution reactions typically result in the formation of new zinc-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows it to facilitate electron transfer and stabilize reaction intermediates .
Biology: In biological research, the compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeted cancer therapy .
Medicine: The compound’s photophysical properties are exploited in the development of diagnostic imaging agents. It can be used in fluorescence imaging to visualize biological tissues and detect abnormalities .
Industry: In industrial applications, the compound is used in the development of advanced materials, such as light-emitting diodes (LEDs) and solar cells. Its ability to absorb and emit light efficiently makes it valuable in these technologies .
Wirkmechanismus
The mechanism by which zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide exerts its effects is primarily through its interaction with light and its ability to generate reactive oxygen species (ROS). Upon light irradiation, the compound absorbs photons and transitions to an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis .
Molecular Targets and Pathways:
Photosensitization: The compound targets cellular components, such as lipids, proteins, and nucleic acids, leading to oxidative damage.
Apoptosis Pathways: The generation of ROS triggers apoptosis pathways, leading to programmed cell death in targeted cells.
Vergleich Mit ähnlichen Verbindungen
[5,10,15,20-tetrakis(4-carboxyphenyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc: This compound has carboxyl groups instead of trimethylphenyl groups, which can affect its solubility and reactivity.
[5,10,15,20-tetrakis(4-pyridyl)porphyrinato(2-)-kappa(4)N(21),N(22),N(23),N(24)]zinc: The presence of pyridyl groups can enhance the compound’s ability to coordinate with other metal ions and ligands.
Uniqueness: The unique feature of zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide is its trimethylphenyl groups, which provide steric hindrance and influence its electronic properties. This makes it particularly effective in applications requiring high stability and specific reactivity.
Eigenschaften
Molekularformel |
C56H52N4Zn |
|---|---|
Molekulargewicht |
846.4 g/mol |
IUPAC-Name |
zinc;5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.Zn/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;/h13-28H,1-12H3;/q-2;+2 |
InChI-Schlüssel |
XVBBVBUMPPXULW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Zn+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



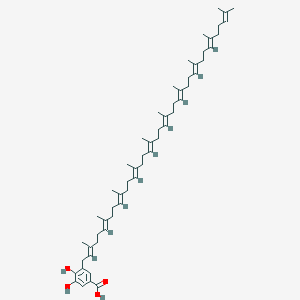

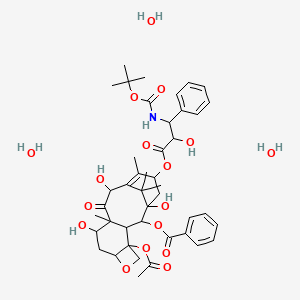
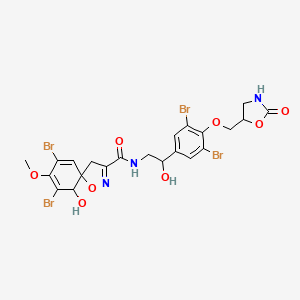
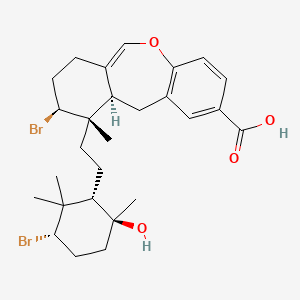
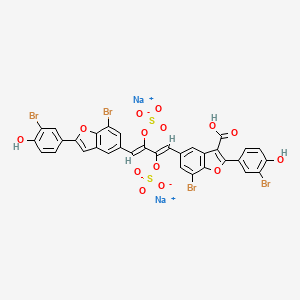
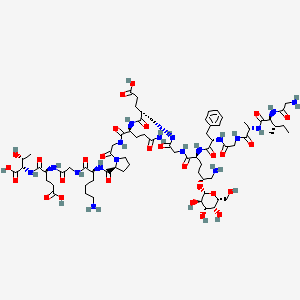
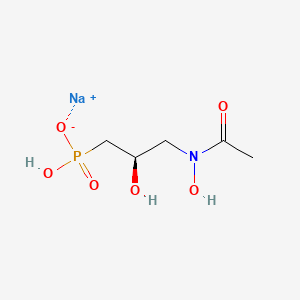
![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)
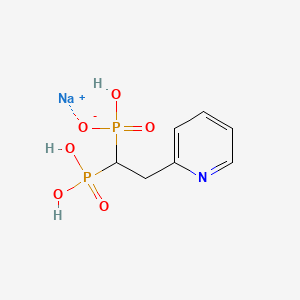
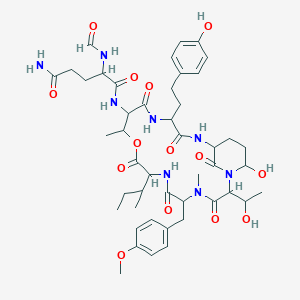
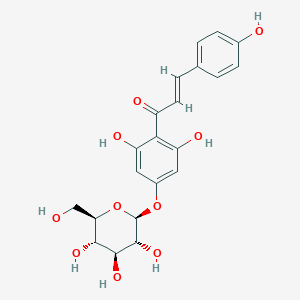
![3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)
